10-Nitrolinoleic acid
Overview
Description
10-Nitrolinoleic acid is a nitrated derivative of linoleic acid, a polyunsaturated omega-6 fatty acid. It is characterized by the presence of a nitro group (-NO2) attached to the tenth carbon of the linoleic acid molecule. This compound is known for its potent biological activities, particularly as an agonist of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose homeostasis, lipid metabolism, and inflammation .
Mechanism of Action
Target of Action
10-Nitrolinoleic acid is a potent endogenous ligand for the peroxisome proliferator-activated receptor γ (PPARγ) . PPARγ is a nuclear hormone receptor that regulates glucose homeostasis, lipid metabolism, and inflammation .
Mode of Action
This compound competes with Rosiglitazone for binding to PPAR-γ, with an IC50 of 0.22 μM . This means that this compound can bind to the PPARγ receptor and activate it, leading to changes in the cell’s function.
Biochemical Pathways
The activation of PPARγ by this compound leads to several downstream effects. For instance, it induces CD36 expression in macrophages, promotes adipocyte differentiation, and enhances glucose uptake . These actions are crucial for maintaining metabolic homeostasis in the body.
Pharmacokinetics
It is known that nitroalkene derivatives of linoleic acid, such as this compound, are formed via nitric oxide-dependent oxidative inflammatory reactions and are found at concentrations of 500 nm in the blood of healthy individuals .
Result of Action
The activation of PPARγ by this compound has several cellular effects. It leads to the upregulation of CD36 expression in macrophages, which plays a crucial role in lipid metabolism and immune response . It also promotes the differentiation of adipocytes, which are cells specialized in storing energy in the form of fat . Furthermore, it enhances glucose uptake, which is essential for energy production .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, its formation is dependent on nitric oxide-dependent oxidative inflammatory reactions . Moreover, its action can be modulated by the presence of other compounds. For example, it competes with Rosiglitazone for binding to PPAR-γ .
Biochemical Analysis
Biochemical Properties
10-Nitrolinoleic acid exhibits pluripotent anti-inflammatory cell signaling properties . It competes with [3H]Rosiglitazone for binding to PPAR-γ, with an IC50 of 0.22 μM . It is a significantly more robust PPARγ ligand than other reported endogenous PPARγ ligands .
Cellular Effects
This compound has been shown to induce HO-1 mRNA and protein up to 70- and 15-fold, respectively, in human aortic endothelial cells . It also induces PPARγ-dependent macrophage CD-36 expression, adipocyte differentiation, and glucose uptake .
Molecular Mechanism
This compound regulates HO-1 expression by predominantly NO-independent mechanisms . It activates a 4.5-kb human HO-1 promoter construct, indicating transcriptional regulation of the HO-1 gene . It also induces PPARγ via CV-1 cell luciferase reporter gene expression analysis .
Temporal Effects in Laboratory Settings
In vitro nitration kinetic studies have shown that this compound induces HO-1 in a time-dependent manner . It has been observed in lipid extracts from 3-morpholinosydnonimine-treated rat primary cardiomyocytes after 15, 30, and 70 min from stress onset .
Metabolic Pathways
This compound is a product of nitric oxide-dependent linoleic acid nitration reactions . It is present in plasma lipoproteins and red blood cell membranes, with tissue levels influenced by endogenous redox reactions and dietary intake of nitrated lipids .
Transport and Distribution
This compound is stabilized by an aprotic milieu, with its decay and NO release strongly inhibited by phosphatidylcholine/cholesterol liposome membranes and detergents when present at levels above their critical micellar concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Nitrolinoleic acid can be synthesized through the nitration of linoleic acid. The process involves the reaction of linoleic acid with nitric oxide or nitrogen dioxide under oxidative conditions. One common method includes the use of nitrite in anhydrous dimethylformamide (DMF) at room temperature under a nitrogen atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification through column chromatography and verification of the product using spectroscopic techniques like NMR and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: 10-Nitrolinoleic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various nitro and amino derivatives of linoleic acid, which can have distinct biological activities .
Scientific Research Applications
10-Nitrolinoleic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nitration reactions and the behavior of nitro fatty acids.
Biology: It serves as a tool to investigate the role of nitrated fatty acids in cellular signaling and metabolism.
Medicine: Due to its anti-inflammatory properties, it is studied for potential therapeutic applications in treating inflammatory diseases and metabolic disorders.
Comparison with Similar Compounds
Nitrooleic Acid: Another nitrated fatty acid with similar anti-inflammatory properties.
Nitroarachidonic Acid: Known for its role in modulating inflammatory responses.
Nitroalkenes: A broader class of nitrated fatty acids with diverse biological activities.
Uniqueness: 10-Nitrolinoleic acid is unique due to its specific binding affinity to PPARγ and its potent anti-inflammatory effects. Compared to other nitro fatty acids, it exhibits a higher efficacy in activating PPARγ and inducing anti-inflammatory gene expression .
Properties
IUPAC Name |
(9E,12Z)-10-nitrooctadeca-9,12-dienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h8,11,15H,2-7,9-10,12-14,16H2,1H3,(H,20,21)/b11-8-,17-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELVHAQTWXTCLY-XYWKCAQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(=CCCCCCCCC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C(=C\CCCCCCCC(=O)O)/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201261386 | |
Record name | (9E,12Z)-10-Nitro-9,12-octadecadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201261386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 10-Nitrolinoleic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005049 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
774603-04-2 | |
Record name | (9E,12Z)-10-Nitro-9,12-octadecadienoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=774603-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (9E,12Z)-10-Nitro-9,12-octadecadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201261386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-Nitrolinoleic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005049 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 10-nitrolinoleic acid (10-NO₂LA) interact with its target and what are the downstream effects?
A1: 10-NO₂LA acts as a ligand for Peroxisome Proliferator-Activated Receptor gamma (PPAR-gamma). [] Binding of 10-NO₂LA to PPAR-gamma induces a conformational change that allows the receptor to heterodimerize with the retinoid X receptor. This complex then binds to specific DNA sequences called PPAR response elements, ultimately regulating the transcription of genes involved in lipid and glucose metabolism. []
Q2: Can you elaborate on the stability differences between 9-nitrolinoleic acid (9-NO₂LA) and 10-NO₂LA? Why is this important?
A2: Research has revealed a striking difference in stability between 9-NO₂LA and 10-NO₂LA under biomimetic conditions. 9-NO₂LA degrades rapidly, forming products like hydroxy-, keto-, and even a unique nitronitrate ester derivative. [] This suggests 9-NO₂LA might participate in both lipid peroxidation and nitric oxide release pathways. In stark contrast, 10-NO₂LA shows significantly higher stability, yielding primarily a hydroxynitro derivative. [] This difference in stability is attributed to the position of the nitro group influencing the ability to donate hydrogen atoms and form stable radical intermediates. [] This finding is crucial as it could explain why 10-NO₂LA, but not 9-NO₂LA, has been detected in biological fluids and might point to distinct biological roles for these isomers. []
Q3: What synthetic approaches have been successful in obtaining 10-NO₂LA for research purposes?
A3: A practical and efficient method to synthesize 10-NO₂LA involves a convergent eight-step sequence. [] The crucial step utilizes a nitro aldol reaction between 9-oxononanoic acid methyl ester and 1-nitronon-3(Z)-ene, yielding the desired compound as a single regio- and geometrical isomer. [] This method enables the production of sufficient quantities of pure 10-NO₂LA for further investigation into its biological activity and potential therapeutic applications.
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